molecular formula C7H8N2O3 B1333460 3-Methoxy-6-methyl-2-nitropyridine CAS No. 24015-98-3

3-Methoxy-6-methyl-2-nitropyridine

Cat. No. B1333460
CAS RN: 24015-98-3
M. Wt: 168.15 g/mol
InChI Key: YEEJSIYKPVLUKN-UHFFFAOYSA-N
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Description

3-Methoxy-6-methyl-2-nitropyridine is an organic compound with a molecular weight of 168.15 . It is a solid substance stored at ambient temperature .


Synthesis Analysis

The synthesis of 3-Methoxy-6-methyl-2-nitropyridine can be achieved from 3-Hydroxy-6-methyl-2-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-6-methyl-2-nitropyridine contains 20 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The reaction mechanism of 3-Methoxy-6-methyl-2-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Methoxy-6-methyl-2-nitropyridine is a solid substance stored at ambient temperature . It has a molecular weight of 168.15 .

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines

    • Field : Organic Chemistry
    • Application : Nitropyridines, including 3-Methoxy-6-methyl-2-nitropyridine, are used in various synthesis and reaction processes . They are obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
    • Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
    • Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Synthesis of 3-Methoxy-6-methyl-2-nitropyridine

    • Field : Organic Chemistry
    • Application : 3-Hydroxy-6-methyl-2-nitropyridine is used in the synthesis of 3-Methoxy-6-methyl-2-nitropyridine .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesis results in the formation of 3-Methoxy-6-methyl-2-nitropyridine .
  • Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile

    • Field : Organic Chemistry
    • Application : 2-Chloro-6-methoxy-3-nitropyridine is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesis results in the formation of 6-methoxy-3-nitropyridine-2-carbonitrile .
  • Synthesis of Imidazo[4,5-c]pyridines

    • Field : Organic Chemistry
    • Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesis results in the formation of imidazo[4,5-c]pyridines .
  • Synthesis of 5-Nitropyridine-2-sulfonic Acid

    • Field : Organic Chemistry
    • Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesis results in the formation of 5-nitropyridine-2-sulfonic acid .
  • Synthesis of 4-Substituted-2-alkylamino-5-nitropyridines

    • Field : Organic Chemistry
    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Radiofluorination of 2-fluoropyridines

    • Field : Radiochemistry
    • Application : In 2-fluoropyridines, isotopic exchange (18F/19F) has been studied . This type of radiofluorination shows distinct advantages because the ratio of the rate constants of the 18F/19F exchange can exceed those for the displacement of other halogens up to 10^3 .
    • Method : The specific method of isotopic exchange is not mentioned in the source .
    • Results : The radiochemical yield for 2-fluoropyridine was 90 ± 2%. Even if 2-fluoropyridine was substituted by an electron-donating group such as a methyl or a methoxy group, radiochemical yields were 80 ± 1 and 78 ± 1%, respectively .
  • Synthesis of 2-substituted-5-nitro-pyridines

    • Field : Organic Chemistry
    • Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesis results in the formation of a series of 2-substituted-5-nitro-pyridines .
  • Synthesis of 4-substituted-2-alkylamino-5-nitropyridines

    • Field : Organic Chemistry
    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

3-Methoxy-6-methyl-2-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Future research could explore the effect of methoxy and methyl groups in 2-nitropyridines . Additionally, the synthesis of 3-methoxy-6-methyl-2-nitropyridine from 3-hydroxy-6-methyl-2-nitropyridine could be further investigated .

properties

IUPAC Name

3-methoxy-6-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-6(12-2)7(8-5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEJSIYKPVLUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369484
Record name 3-methoxy-6-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-methyl-2-nitropyridine

CAS RN

24015-98-3
Record name 3-methoxy-6-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (4.15 g) and methyl iodide (2.80 ml) were added to a solution of 6-methyl-2-nitro-3-hydroxypyridine (4.63 g) in DMF (120 ml), and the mixture was stirred at room temperature for 14 hours. The reaction mixture was distributed between ethylacetate and water. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was recrystallized from ethyl acetate/hexane to give the title compound (3.94 g) as needle crystals.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Commercially available 6-Methyl-2-nitro-pyridin-3-ol (Aldrich) (5.09 g, 33 mmol) in acetone (50 mL) was treated with K2CO3 (5.47 g, 39.6 mmol) and MeI (3.09 mL, 49.5 mmol). The orange suspension was heated to 50° C. for 90 hours. After evaporation of the solvent in vacuo the crude mixture was treated with 1N NaOH (50 mL) and extracted with EtOAc (2×50 mL) the combined organic phases was washed with brine (2×50 mL), dried over Na2SO4, filtered and concentrated in vacuo. 3-Methoxy-6-methyl-2-nitro-pyridine was obtained as a yellow solid.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Malik, C Solbach, W Voelter… - Journal of radioanalytical …, 2010 - akjournals.com
… 3-Methoxy-6-methyl-2-nitropyridine was obtained as a white solid (70%). 1H NMR (DMSO-D6, 400 MHz): d 7.84(1H, d, J = 8.54 Hz, H4), 7.56(1H, d, J = 8.85 Hz, H5), 3.91(3H, s, OMe), …
Number of citations: 22 akjournals.com
N Malik, B Zlatopolskiy, C Solbach, HJ Machulla… - 2011 - Soc Nuclear Med
… For 3-methoxy-6-methyl-2-nitropyridine, RCY of 81±1% (30min) was observed even at 120C. For hydrolysis of -OMe group, RCY was 58±0.1% by HI. 2,4-dimethylbenzyl and p-xylyl …
Number of citations: 2 jnm.snmjournals.org
N Malik, W Voelter, HJ Machulla… - … of Radioanalytical and …, 2011 - akjournals.com
… Synthesis of 3-methoxy-6-methyl-2-nitropyridine, 3-methoxy-2-fluoropyridine and 3-methoxy-6-methyl-2-fluoropyridine was performed as described (Malik et al. [10]). …
Number of citations: 12 akjournals.com
N Malik - 2011 - ub01.uni-tuebingen.de
[18F]fluoride is easily produced at medical cyclotrons in very high yields and without addition of carrier. Therefore, [18F]-labelled tracers can be synthesized with high specific activities. …
Number of citations: 3 ub01.uni-tuebingen.de
T Lu, AW Goh, M Yu, J Adams, F Lam… - Journal of Medicinal …, 2014 - ACS Publications
… Methylation of 6-methyl-2-nitropyridin-3-ol (11) yielded 3-methoxy-6-methyl-2-nitropyridine (12). Brominating 12 in the presence of NBS/benzoyl peroxide yielded 13, followed by …
Number of citations: 27 pubs.acs.org
K Ochiai, S Takita, T Eiraku, A Kojima, K Iwase… - Bioorganic & medicinal …, 2012 - Elsevier
… –EtOAc = 4:1) to give 3-methoxy-6-methyl-2-nitropyridine (10.1 g) as a white solid. 10% Pd–C (1 g) was added to a solution of 3-methoxy-6-methyl-2-nitropyridine (10.1 g) in EtOAc (300 …
Number of citations: 48 www.sciencedirect.com
D Régent - 2013 - freidok.uni-freiburg.de
The challenge for a chemist is to solve problems about which people care.[1] Many of chemistrys fundamental discoveries were made in the course of developing practical technologies. …
Number of citations: 3 www.freidok.uni-freiburg.de
N HEIDE, G OLSEN, G JANSEN - Acta Chem. Scand, 1969 - actachemscand.org
A general recipe for the preparation of 3-alkoxypyridines by alkylation of 3-pyridinols in dimethyl sulfoxide is given. The recipe has been used to prepare 35 new 3-alkoxypyridines. …
Number of citations: 0 actachemscand.org

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